molecular formula C9H18N2O3S B1672248 Isoleucylcysteine CAS No. 117525-90-3

Isoleucylcysteine

Cat. No.: B1672248
CAS No.: 117525-90-3
M. Wt: 234.32 g/mol
InChI Key: JSZMKEYEVLDPDO-ACZMJKKPSA-N
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Description

Isoleucylcysteine is a dipeptide composed of the amino acids isoleucine and cysteine. It is an incomplete breakdown product of protein digestion or protein catabolism. While some dipeptides have physiological or cell-signaling effects, most are intermediates on their way to specific amino acid degradation pathways following further proteolysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoleucylcysteine typically involves the coupling of isoleucine and cysteine. This can be achieved through peptide bond formation using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. This method is advantageous for producing peptides in large quantities with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the thiol group of cysteine, forming disulfide bonds or sulfenic, sulfinic, and sulfonic acids.

    Reduction: The disulfide bonds formed during oxidation can be reduced back to thiol groups using reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: The thiol group of cysteine can participate in nucleophilic substitution reactions, where it can be alkylated or acylated.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂), performic acid.

    Reduction: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Disulfides, sulfenic acid, sulfinic acid, sulfonic acid.

    Reduction: Free thiol groups.

    Substitution: Alkylated or acylated cysteine derivatives.

Scientific Research Applications

Isoleucylcysteine has various applications in scientific research:

    Chemistry: Used as a model compound in studying peptide bond formation and peptide synthesis techniques.

    Biology: Investigated for its role in protein digestion and catabolism, as well as its potential physiological effects.

    Medicine: Explored for its potential therapeutic effects, particularly in the context of antioxidant properties due to the presence of cysteine.

    Industry: Utilized in the production of peptide-based drugs and as a building block in the synthesis of more complex peptides and proteins.

Mechanism of Action

The mechanism of action of isoleucylcysteine is primarily related to the functional groups present in its structure. The thiol group of cysteine can act as a nucleophile, participating in various biochemical reactions. Additionally, the peptide bond between isoleucine and cysteine can be hydrolyzed by proteolytic enzymes, releasing the individual amino acids for further metabolic processes.

Molecular Targets and Pathways:

    Antioxidant Activity: The thiol group of cysteine can scavenge reactive oxygen species (ROS), contributing to the antioxidant defense system.

    Protein Synthesis and Degradation: this compound can be involved in protein synthesis and degradation pathways, serving as an intermediate in the breakdown of larger proteins.

Comparison with Similar Compounds

    Leucylcysteine: Another dipeptide composed of leucine and cysteine, similar in structure but with leucine instead of isoleucine.

    Valylcysteine: Composed of valine and cysteine, differing by the presence of valine.

    Glycylcysteine: A simpler dipeptide with glycine and cysteine.

Uniqueness: Isoleucylcysteine is unique due to the presence of isoleucine, which has a branched side chain, providing distinct steric and hydrophobic properties compared to other similar dipeptides. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific biochemical and industrial applications.

Properties

IUPAC Name

(2R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3S/c1-3-5(2)7(10)8(12)11-6(4-15)9(13)14/h5-7,15H,3-4,10H2,1-2H3,(H,11,12)(H,13,14)/t5-,6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZMKEYEVLDPDO-ACZMJKKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CS)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80151802
Record name Isoleucylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117525-90-3
Record name Isoleucylcysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117525903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoleucylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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